5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-BENZYL-5-ACETAMIDO-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound belonging to the class of 1,2,3-triazoles.
Preparation Methods
The synthesis of 1-BENZYL-5-ACETAMIDO-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for industrial production.
Chemical Reactions Analysis
1-BENZYL-5-ACETAMIDO-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-ACETAMIDO-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-BENZYL-5-ACETAMIDO-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific structure and properties. Similar compounds include other 1,2,3-triazoles, such as:
- 1-Phenyl-1H-1,2,3-triazole
- 1-Benzyl-1H-1,2,3-triazole
- 5-Acetamido-1H-1,2,3-triazole
These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-acetamido-1-benzyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-13(24)19-17-16(18(25)20-15-10-6-3-7-11-15)21-22-23(17)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
MKLWZZMXRFMJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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